N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide, also known as BMS-986168, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide acts as a selective inhibitor of a protein called Bruton’s tyrosine kinase (BTK). BTK is a key enzyme that plays a crucial role in the activation of B cells and the production of antibodies. Inhibition of BTK by N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide leads to suppression of B cell activation and antibody production, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide has been shown to have significant biochemical and physiological effects in preclinical studies. It has been demonstrated to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. In addition, it has been shown to have a favorable safety profile in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide is its selectivity for BTK, which makes it a promising candidate for the treatment of diseases that are associated with B cell activation. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide. One potential application is in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus. Another potential application is in the treatment of hematological malignancies such as leukemia and lymphoma. In addition, further studies are needed to optimize the pharmacokinetic properties of this compound and to develop more effective formulations for in vivo administration.
Conclusion
N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide is a novel small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its selectivity for BTK makes it a promising candidate for the treatment of diseases that are associated with B cell activation. Further studies are needed to optimize its pharmacokinetic properties and to develop more effective formulations for in vivo administration.
Synthesemethoden
N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide can be synthesized using a two-step process. In the first step, 3-bromo-6-(dimethylamino)pyridine is reacted with cyclopentanecarboxylic acid to form the intermediate product, 3-(cyclopentanecarbonyl)-6-(dimethylamino)pyridine. In the second step, the intermediate is treated with triethylamine and 1,3-dicyclohexylcarbodiimide to form the final product, N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of certain enzymes and proteins that play a crucial role in the development and progression of these diseases.
Eigenschaften
IUPAC Name |
N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-16(2)12-8-7-11(9-14-12)15-13(17)10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGYYCGJTPVOJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)NC(=O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.